molecular formula C13H17N3O3S2 B6054031 4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol

4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B6054031
M. Wt: 327.4 g/mol
InChI Key: ZBTMEYAUGIOYLP-UHFFFAOYSA-N
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Description

4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features multiple functional groups, including thiazole, thiophene, and pyrrole rings. These structural elements suggest that the compound may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol likely involves multi-step organic reactions. Typical synthetic routes may include:

    Formation of the Thiazole Ring: This could be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Thiophene Ring: The thiophene ring might be synthesized via the Gewald reaction, which involves the reaction of α-cyanoesters with elemental sulfur and ketones.

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: The presence of sulfur and nitrogen atoms suggests that the compound could be susceptible to oxidation reactions.

    Reduction: The imino group might be reduced to an amine under suitable conditions.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, the compound might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.

Medicine

In medicine, the compound could be explored for its therapeutic potential, including its ability to interact with specific biological targets.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethylthiazole: Shares the thiazole ring structure.

    Tetrahydrothiophene: Contains the thiophene ring.

    Pyrrole: Contains the pyrrole ring.

Uniqueness

The uniqueness of 4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol lies in its combination of these three distinct ring systems, which may confer unique chemical and biological properties.

Properties

IUPAC Name

4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(1,1-dioxothiolan-3-yl)-5-imino-2H-pyrrol-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S2/c1-7-8(2)20-13(15-7)11-10(17)5-16(12(11)14)9-3-4-21(18,19)6-9/h9,14,17H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTMEYAUGIOYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=C(CN(C2=N)C3CCS(=O)(=O)C3)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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